molecular formula C18H18N4O2S B6284100 N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide CAS No. 1424550-94-6

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide

Cat. No. B6284100
CAS RN: 1424550-94-6
M. Wt: 354.4
InChI Key:
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Description

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide, or N-(1-benzothiazol-2-yl-4-piperidinyl)-2-hydroxypyridine-3-carboxamide for short, is a heterocyclic compound that is widely used in various scientific research applications. It is a synthetic compound that can be synthesized from a variety of starting materials and is known for its versatility and wide range of applications. This compound has been studied extensively in recent years due to its potential for use in a variety of medical and scientific research applications.

Scientific Research Applications

N-(1-benzothiazol-2-yl-4-piperidinyl)-2-hydroxypyridine-3-carboxamide has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as antibiotics, anti-cancer drugs, and anticonvulsants. It has also been used in the synthesis of various polymers and polymeric materials, such as polyurethanes, polyamides, and polyesters. Additionally, it has been used in the synthesis of various electrochemical materials, such as lithium-ion batteries and fuel cells.

Mechanism of Action

The mechanism of action of N-(1-benzothiazol-2-yl-4-piperidinyl)-2-hydroxypyridine-3-carboxamide is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of various organic compounds, such as amines, carboxylic acids, and alcohols. It is also believed to be involved in the formation of various polymers, such as polyurethanes, polyamides, and polyesters.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzothiazol-2-yl-4-piperidinyl)-2-hydroxypyridine-3-carboxamide are not yet fully understood. However, it is believed to have a variety of effects on the body, such as the inhibition of certain enzymes and the stimulation of certain receptors. Additionally, it has been shown to have an effect on the metabolism of certain drugs, including anticonvulsants and antibiotics.

Advantages and Limitations for Lab Experiments

N-(1-benzothiazol-2-yl-4-piperidinyl)-2-hydroxypyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, it is also important to note that this compound is toxic and should be handled with caution. It should also be noted that the compound is not approved for human use and should not be used in any medical applications.

Future Directions

There are a variety of potential future directions for the research and use of N-(1-benzothiazol-2-yl-4-piperidinyl)-2-hydroxypyridine-3-carboxamide. One potential direction is the development of new and improved synthesis methods for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound. Additionally, research could be conducted on the potential applications of the compound in medical and pharmaceutical research. Finally, further research could be conducted on the potential use of the compound in the synthesis of various polymers and electrochemical materials.

Synthesis Methods

N-(1-benzothiazol-2-yl-4-piperidinyl)-2-hydroxypyridine-3-carboxamide can be synthesized using a variety of methods. The most common and widely used method is the Buchwald-Hartwig amination reaction. This reaction involves the coupling of a pyridine-3-carboxamide and a benzothiazole-2-yl-piperidine to form the desired compound. Other methods include the use of Grignard reagents, palladium-catalyzed cross-coupling, and the use of a Suzuki reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide involves the reaction of 2-hydroxypyridine-3-carboxylic acid with 1-(1,3-benzothiazol-2-yl)piperidin-4-amine in the presence of coupling reagents to form the desired product.", "Starting Materials": [ "2-hydroxypyridine-3-carboxylic acid", "1-(1,3-benzothiazol-2-yl)piperidin-4-amine", "Coupling reagents (e.g. EDC, HOBt, DIPEA)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxypyridine-3-carboxylic acid and coupling reagents in a suitable solvent (e.g. DMF, DCM).", "Step 2: Add 1-(1,3-benzothiazol-2-yl)piperidin-4-amine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. MeOH/DCM).", "Step 4: Characterize the final product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity." ] }

CAS RN

1424550-94-6

Product Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4

Purity

95

Origin of Product

United States

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